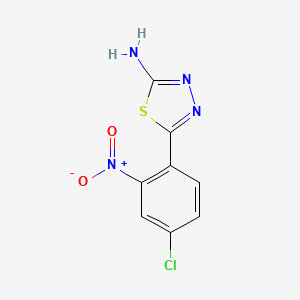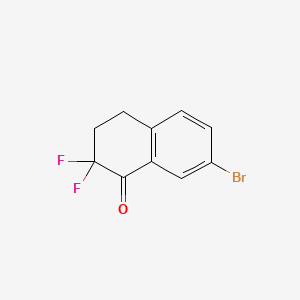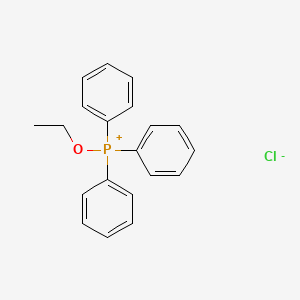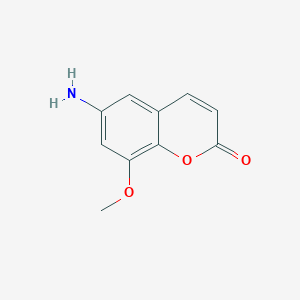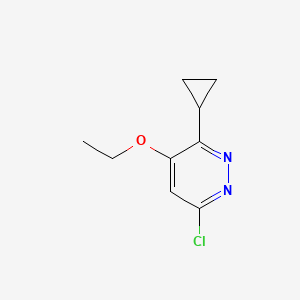
6-Chloro-3-cyclopropyl-4-ethoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-cyclopropyl-4-ethoxypyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals. The presence of a chloro group, a cyclopropyl group, and an ethoxy group in this compound makes it a unique and versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-cyclopropyl-4-ethoxypyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclopropyl-4-ethoxypyridazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-cyclopropyl-4-ethoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-3-cyclopropyl-4-ethoxypyridazine derivatives.
Oxidation Reactions: Formation of 6-chloro-3-cyclopropyl-4-formylpyridazine or 6-chloro-3-cyclopropyl-4-carboxypyridazine.
Reduction Reactions: Formation of 6-chloro-3-cyclopropyl-4-ethoxydihydropyridazine.
Aplicaciones Científicas De Investigación
6-Chloro-3-cyclopropyl-4-ethoxypyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agrochemicals: It serves as a precursor for the development of herbicides and pesticides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-cyclopropyl-4-ethoxypyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the chloro and cyclopropyl groups enhances its binding affinity and specificity towards the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-cyclopropyl-4-methoxypyridazine
- 6-Chloro-3-cyclopropyl-4-propoxypyridazine
- 6-Chloro-3-cyclopropyl-4-butoxypyridazine
Uniqueness
6-Chloro-3-cyclopropyl-4-ethoxypyridazine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its methoxy, propoxy, and butoxy analogs. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and agrochemicals.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
6-chloro-3-cyclopropyl-4-ethoxypyridazine |
InChI |
InChI=1S/C9H11ClN2O/c1-2-13-7-5-8(10)11-12-9(7)6-3-4-6/h5-6H,2-4H2,1H3 |
Clave InChI |
FFEGENWXMQDEBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NN=C1C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


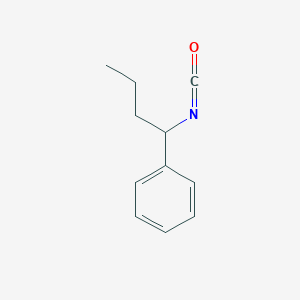
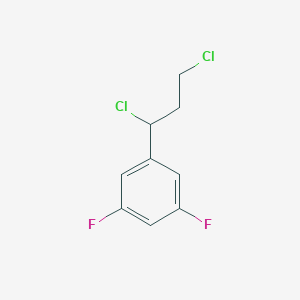
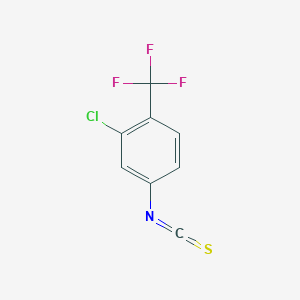
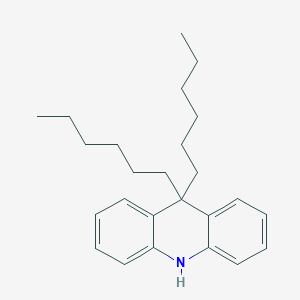
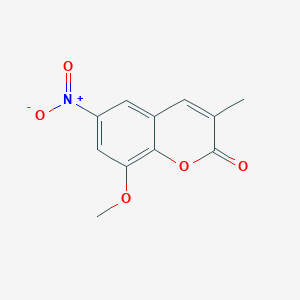
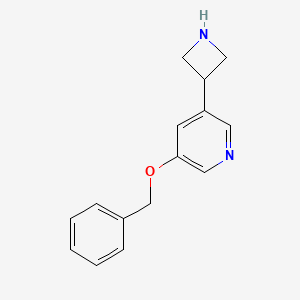
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
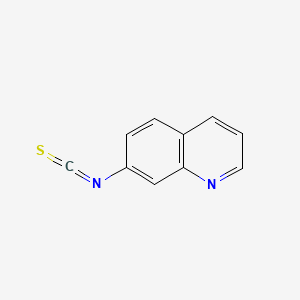
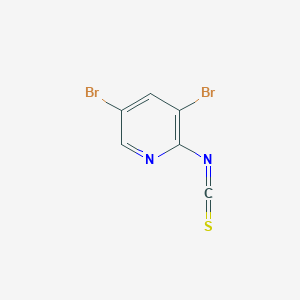
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
